molecular formula C14H20O4 B13903013 Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate

Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate

Cat. No.: B13903013
M. Wt: 252.31 g/mol
InChI Key: IVGDWPWOHIFRLQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate is an organic compound that features a tert-butyl ester group and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate typically involves the reaction of tert-butyl bromoacetate with 4-(hydroxymethyl)benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in methanol.

Major Products

Scientific Research Applications

Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate involves its ability to undergo hydrolysis under acidic or basic conditions to release the active benzyl alcohol derivative. This hydrolysis can be catalyzed by enzymes or chemical catalysts, leading to the formation of the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(hydroxymethyl)phenylcarbamate: Similar structure but with a carbamate group instead of an ester.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ester group.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Features a hydrazine group and an ester linkage.

Uniqueness

Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate is unique due to its combination of a benzyl ether and a tert-butyl ester, which provides distinct reactivity and stability profiles compared to other similar compounds.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-[[4-(hydroxymethyl)phenyl]methoxy]acetate

InChI

InChI=1S/C14H20O4/c1-14(2,3)18-13(16)10-17-9-12-6-4-11(8-15)5-7-12/h4-7,15H,8-10H2,1-3H3

InChI Key

IVGDWPWOHIFRLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCC1=CC=C(C=C1)CO

Origin of Product

United States

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